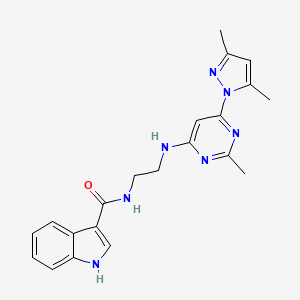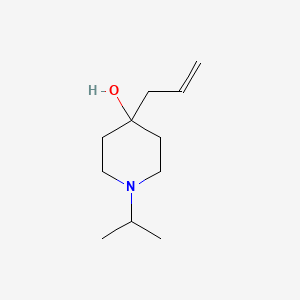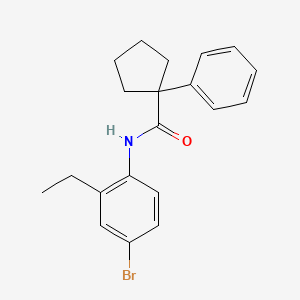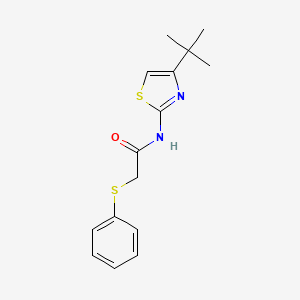
N1-(3,3-diphenylpropyl)-N2-(2-ethoxyphenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of N1-(3,3-diphenylpropyl)-N2-(2-ethoxyphenyl)oxalamide is characterized by the presence of an oxalamide group, which is flanked by a 3,3-diphenylpropyl group and a 2-ethoxyphenyl group. The exact structure can be determined using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of N1-(3,3-diphenylpropyl)-N2-(2-ethoxyphenyl)oxalamide, such as its melting point, boiling point, solubility, and stability, are not specified in the available resources .科学的研究の応用
Synthesis and Structural Insights
Novel Synthesis Methodologies : The scientific research applications of N1-(3,3-diphenylpropyl)-N2-(2-ethoxyphenyl)oxalamide and related compounds predominantly focus on synthesis and structural analysis. Mamedov et al. (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing a methodology operationally simple and high yielding, providing a useful formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016). Similarly, Nikalje et al. (2012) synthesized novel N1‐substituted‐N2,N2‐diphenyl oxalamides, demonstrating the potential of these compounds in the realm of medicinal chemistry and the versatility of their synthesis (Nikalje et al., 2012).
Structural Analysis and Properties
Molecular Structure : The structure of N-(5-Chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide was analyzed by Wang et al. (2016), who detailed the angles and hydrogen bonding within the crystal structure, highlighting the intricate molecular interactions and the supramolecular structure formed through classical hydrogen bonds (Wang et al., 2016).
Application in Polymer and Material Science
Polyurethane Foams : Oxalamide compounds have also found application in the field of materials science. Zarzyka-Niemiec (2011) utilized reaction products of oxalamide with alkylene carbonates as polyol components for producing foamed polyurethane plastics, emphasizing enhanced thermal stability and desirable physical properties (Zarzyka-Niemiec, 2011).
特性
IUPAC Name |
N-(3,3-diphenylpropyl)-N'-(2-ethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-2-30-23-16-10-9-15-22(23)27-25(29)24(28)26-18-17-21(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-16,21H,2,17-18H2,1H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTGNGYEYWRHDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,3-diphenylpropyl)-N2-(2-ethoxyphenyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-Ethoxyspiro[3.3]heptan-1-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]prop-2-enamide](/img/structure/B2633391.png)
![2-[(E)-2-(furan-3-yl)ethenyl]-5-hydroxy-1-benzofuran-3-carbaldehyde](/img/structure/B2633395.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2633396.png)



![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2633404.png)

![benzo[c][1,2,5]thiadiazol-5-yl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2633406.png)




